molecular formula C7H19O3PSi B078955 Diethyl trimethylsilyl phosphite CAS No. 13716-45-5

Diethyl trimethylsilyl phosphite

Cat. No. B078955
CAS RN: 13716-45-5
M. Wt: 210.28 g/mol
InChI Key: ATRMOIYYLVRRBZ-UHFFFAOYSA-N
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Patent
US05861428

Procedure details

To a mixture of diethyl phosphite (2.8 mL, 0.0217 mol) and 25 triethylamine (9.mL, 0.065 mol, 3.0 equiv.) in dry diethyl ether (250 mL) at 0° C. was slowly added freshly distilled trimethylsilyl chloride (3.3 mL, 0.0260 mol, 1.2 equiv.) via syringe. The resulting slurry was allowed to slowly warm to room temperature, and was then warmed to 45° C. for 14 h. Volatiles were removed by distillation using a 55° C. oil bath. The resulting mixture was diluted with pentane (150 mL), filtered to remove triethylammonium salts, and concentrated at atmospheric pressure using a 55° C. oil bath. Distillation of the resulting oil gave diethyl trimethylsilyl phosphite as a colorless oil (3.64 g, 80%).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].C(N(CC)CC)C.[CH3:16][Si:17](Cl)([CH3:19])[CH3:18]>C(OCC)C>[P:1]([O:8][Si:17]([CH3:19])([CH3:18])[CH3:16])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
0.065 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to 45° C. for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed by distillation
CUSTOM
Type
CUSTOM
Details
using a 55° C.
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with pentane (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylammonium salts
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
using a 55° C.
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting oil

Outcomes

Product
Name
Type
product
Smiles
P(OCC)(OCC)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.